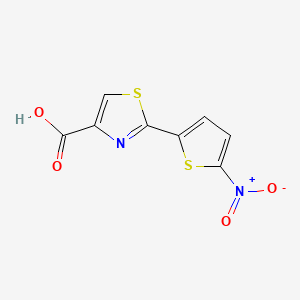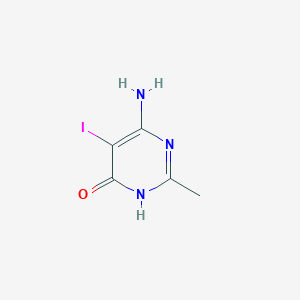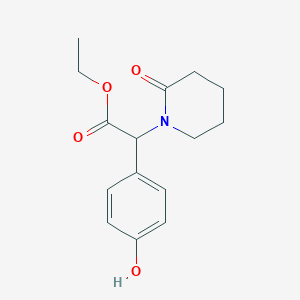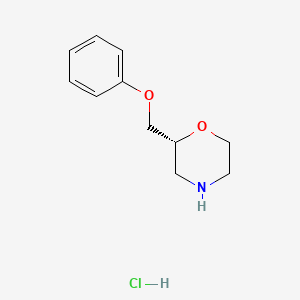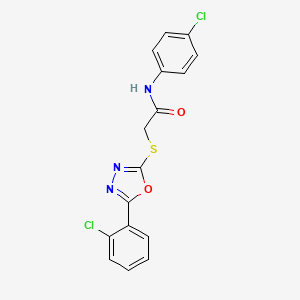![molecular formula C5H3NOS B11771582 Furo[2,3-d]thiazole CAS No. 251-42-3](/img/structure/B11771582.png)
Furo[2,3-d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furo[2,3-d]thiazole is a heterocyclic compound that contains both oxygen and sulfur atoms within its ring structure. This compound is part of a larger class of heterocycles known for their diverse biological and chemical properties. The unique arrangement of atoms in this compound makes it a subject of interest in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of furo[2,3-d]thiazole typically involves the cyclization of appropriate precursors. One common method is the intramolecular heterocyclization of (Z)-5-(2-hydroxyethyl)-3-methyl-4-oxothiazolidines under reductive conditions . This process involves the formation of vinylogous iminium ions, which are then trapped by an internal hydroxyethyl group to form the desired this compound structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Furo[2,3-d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom within the ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at positions adjacent to the heteroatoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are frequently employed.
Major Products: The products of these reactions depend on the specific conditions and reagents used
Wissenschaftliche Forschungsanwendungen
Furo[2,3-d]thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of furo[2,3-d]thiazole and its derivatives often involves interactions with specific molecular targets. For instance, some derivatives may bind to DNA or proteins, inhibiting their function and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended application .
Vergleich Mit ähnlichen Verbindungen
Furo[2,3-d]thiazole can be compared to other heterocyclic compounds, such as:
Thiazole: Similar in structure but lacks the fused furan ring.
Furo[3,2-b]pyrrole: Contains a furan ring fused to a pyrrole ring, differing in the heteroatoms present.
Thiazolo[5,4-d]thiazole: Contains two thiazole rings fused together, offering different electronic properties.
The uniqueness of this compound lies in its specific arrangement of oxygen and sulfur atoms, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
251-42-3 |
|---|---|
Molekularformel |
C5H3NOS |
Molekulargewicht |
125.15 g/mol |
IUPAC-Name |
furo[2,3-d][1,3]thiazole |
InChI |
InChI=1S/C5H3NOS/c1-2-7-5-4(1)8-3-6-5/h1-3H |
InChI-Schlüssel |
MDGNXGARCCBGOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC2=C1SC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Methoxybenzo[d]isoxazole](/img/structure/B11771500.png)

![(5-Ethyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B11771521.png)
